

Application Notes and Protocols: In Vivo Microdialysis for Measuring (+)-Norfenfluramine Effects

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Compound of Interest

Compound Name: (+)-Norfenfluramine

Cat. No.: B1679916

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Introduction

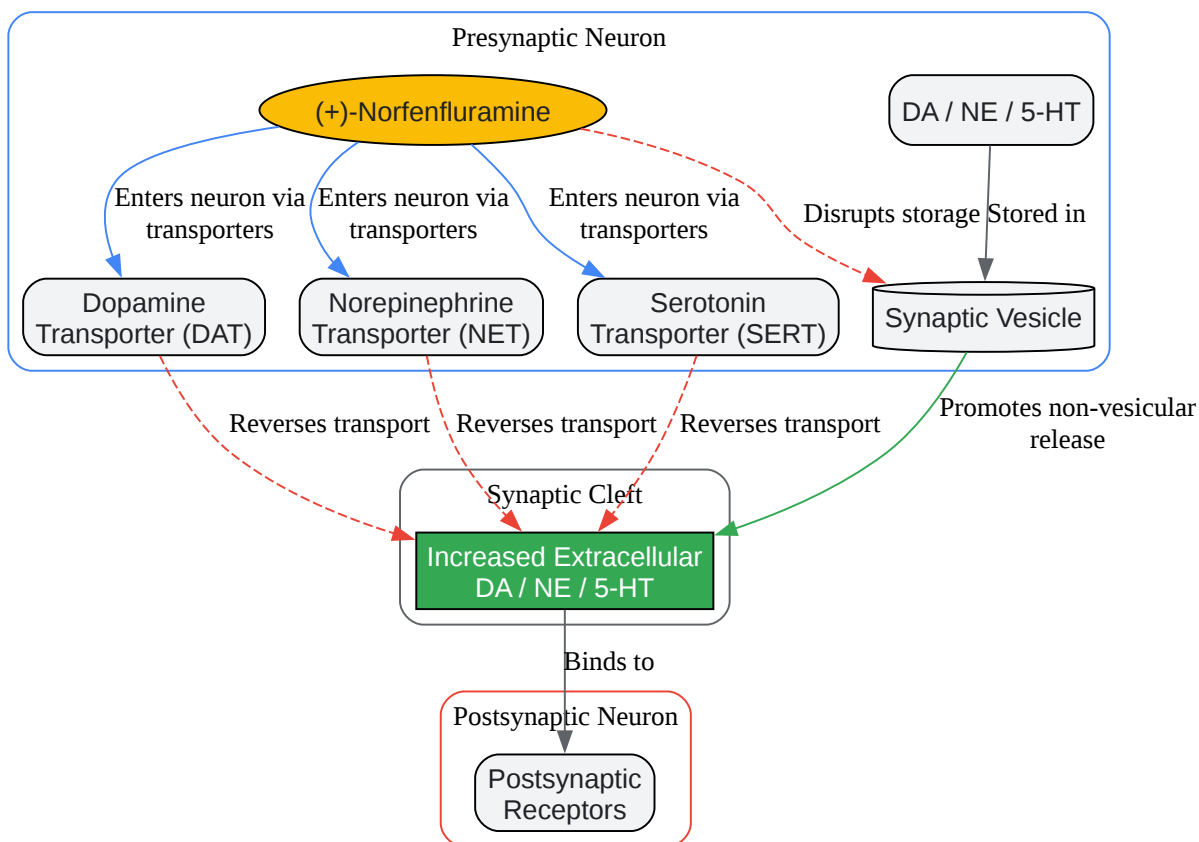
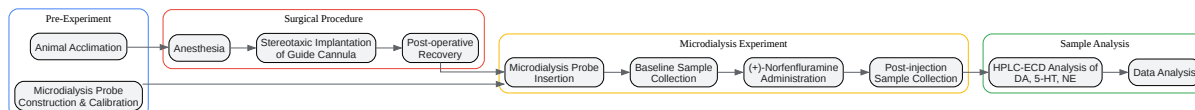
(+)-Norfenfluramine, the major active metabolite of fenfluramine, is a potent releaser of monoamine neurotransmitters.[1] Understanding its in vivo effects on neurotransmitter dynamics is crucial for elucidating its mechanism of action and potential therapeutic applications. In vivo microdialysis is a powerful technique to measure real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[2][3] This document provides a detailed protocol for conducting in vivo microdialysis experiments to assess the effects of **(+)-Norfenfluramine** on dopamine (DA), serotonin (5-HT), and norepinephrine (NE) levels in the rat brain.

Mechanism of Action of (+)-Norfenfluramine

(+)-Norfenfluramine is an amphetamine analog that acts as a potent substrate for serotonin and norepinephrine transporters.[1][4] It induces the release of serotonin and norepinephrine and, to a lesser extent, dopamine from neuronal stores.[1] The release of norepinephrine and dopamine is at least partially mediated by norepinephrine transporters.[1][4] In vitro studies suggest that **(+)-norfenfluramine** primarily acts on the cytoplasmic pool of these neurotransmitters.[5] It is also an agonist at 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C} receptors.

Experimental Workflow

The following diagram outlines the major steps involved in the in vivo microdialysis protocol for assessing the effects of **(+)-Norfenfluramine**.



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